molecular formula C24H26N2O2 B2797207 N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide CAS No. 942010-34-6

N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide

Cat. No.: B2797207
CAS No.: 942010-34-6
M. Wt: 374.484
InChI Key: NCWNBHQZPGABEY-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a morpholine ring, a p-tolyl group, and a naphthamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 2-(morpholino-2-(p-tolyl)ethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide
  • N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide
  • N-(2-morpholino-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Uniqueness

N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide stands out due to its unique combination of a morpholine ring, a p-tolyl group, and a naphthamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-18-9-11-20(12-10-18)23(26-13-15-28-16-14-26)17-25-24(27)22-8-4-6-19-5-2-3-7-21(19)22/h2-12,23H,13-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWNBHQZPGABEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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